2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, a piperazine moiety, and methoxyphenyl groups
Preparation Methods
The synthesis of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step may involve nucleophilic substitution reactions.
Attachment of methoxyphenyl groups: This can be done through electrophilic aromatic substitution reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE include other oxazole derivatives, piperazine-containing compounds, and methoxyphenyl-substituted molecules. These compounds may share some chemical properties but differ in their specific structures and applications. The uniqueness of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of functional groups and potential for diverse applications.
Properties
Molecular Formula |
C24H24N4O3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H24N4O3/c1-29-20-9-7-19(8-10-20)27-12-14-28(15-13-27)24-22(17-25)26-23(31-24)11-6-18-4-3-5-21(16-18)30-2/h3-11,16H,12-15H2,1-2H3/b11-6+ |
InChI Key |
LSYJREQSHOBYMQ-IZZDOVSWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC(=CC=C4)OC)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC(=CC=C4)OC)C#N |
Origin of Product |
United States |
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